molecular formula C18H33NO4 B1669368 10-Nitrooleic acid CAS No. 875685-46-4

10-Nitrooleic acid

Cat. No.: B1669368
CAS No.: 875685-46-4
M. Wt: 327.5 g/mol
InChI Key: WRADPCFZZWXOTI-BMRADRMJSA-N
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Description

CXA-10, also known as 10-nitro-9(E)-octadec-9-enoic acid, is a novel nitro fatty acid compound. It is characterized by a nitro group on carbon 10 and is a specific regioisomer of nitro-oleic acid. Nitro-fatty acids, including CXA-10, have shown potential as therapeutic agents in various disease indications where oxidative stress, inflammation, fibrosis, and direct tissue toxicity play significant roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXA-10 involves the nitration of oleic acid. The process typically includes the following steps:

    Nitration: Oleic acid is treated with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group at the desired position.

    Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired regioisomer, CXA-10.

Industrial Production Methods

Industrial production of CXA-10 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of oleic acid are nitrated using industrial-grade nitrating agents.

    Continuous Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CXA-10 undergoes various chemical reactions, including:

    Oxidation: CXA-10 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The nitro group in CXA-10 can be reduced to an amino group using reducing agents.

    Substitution: CXA-10 can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted nitro fatty acids.

Scientific Research Applications

CXA-10 has a wide range of scientific research applications, including:

    Chemistry: CXA-10 is used as a model compound to study the reactivity and properties of nitro fatty acids.

    Biology: It is employed in research to understand the biological effects of nitro fatty acids on cellular processes.

    Medicine: CXA-10 has shown potential in treating diseases characterized by oxidative stress, inflammation, and fibrosis.

    Industry: CXA-10 is used in the development of new therapeutic agents and as a reference compound in analytical studies.

Comparison with Similar Compounds

CXA-10 belongs to a class of compounds known as nitro fatty acids. Similar compounds include:

    9-nitro-oleic acid: Another regioisomer of nitro-oleic acid with similar therapeutic potential.

    Nitro-linoleic acid: A nitro fatty acid derived from linoleic acid with anti-inflammatory properties.

    Nitro-conjugated linoleic acid: Known for its role in modulating metabolic processes.

Uniqueness of CXA-10

CXA-10 is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways, including Nrf2 and NF-kB, makes it a promising therapeutic agent for various diseases .

Properties

IUPAC Name

(E)-10-nitrooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADPCFZZWXOTI-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347887
Record name 10-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875685-46-4
Record name CXA-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CXA-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 10-Nitrooleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CXA-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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